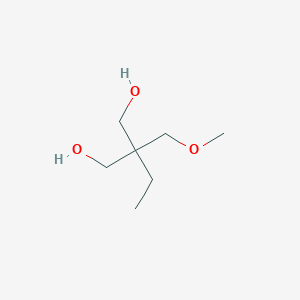
2-Ethyl-2-(methoxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C7H16O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methoxymethyl group, and two hydroxyl groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator. The product is then cooled and collected.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial in industrial settings to meet the quality standards required for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-2-(methoxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of coatings, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in various chemical reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has similar structural features but lacks the methoxymethyl group.
2-Methyl-1,3-propanediol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Biological Activity
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with significant industrial applications, particularly in the production of polyurethanes and as a precursor for various chemical syntheses. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.
- Molecular Formula : C₆H₁₄O₃
- CAS Number : 77-99-6
- Synonyms : Trimethylolpropane, 2-Ethyl-2-hydroxymethyl-1,3-propanediol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of toxicity and potential therapeutic effects. Research indicates that while it possesses some beneficial properties, it also presents risks associated with exposure.
Toxicological Studies
Applications in Industry
This compound is primarily used as a precursor in the synthesis of alkyd resins and various coatings. Its hydroxy functional groups make it valuable in producing materials with enhanced durability and resistance to environmental factors.
Case Studies
Several studies have assessed the biological activity of this compound:
- Study on Occupational Exposure :
- Environmental Impact Assessment :
Research Findings
Recent findings indicate that while this compound has low acute toxicity, its long-term effects remain under investigation. The following table summarizes key research findings:
Properties
CAS No. |
7658-03-9 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-ethyl-2-(methoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-3-7(4-8,5-9)6-10-2/h8-9H,3-6H2,1-2H3 |
InChI Key |
NSNOJFKJIAUDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















